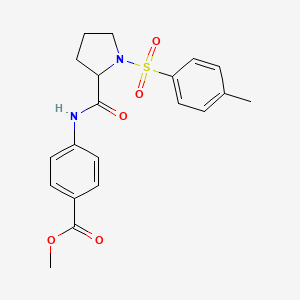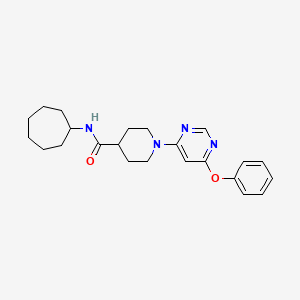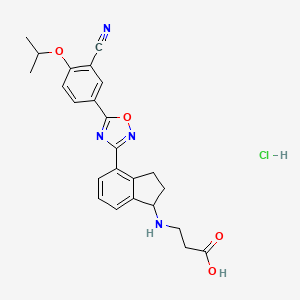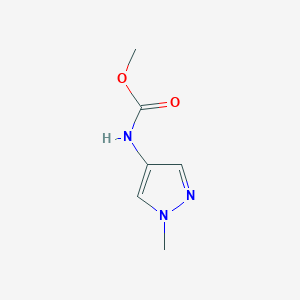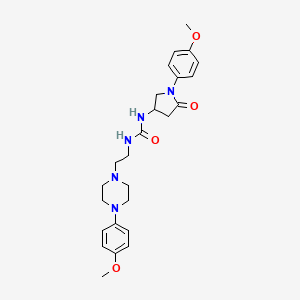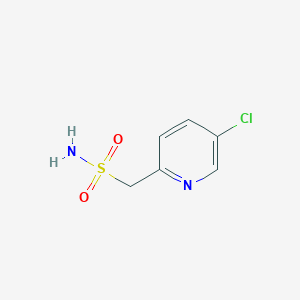
(5-Chloropyridin-2-YL)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Chloropyridin-2-YL)methanesulfonamide” is a chemical compound with the molecular formula C6H7ClN2O2S . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular weight of “this compound” is 206.65 . The InChI code for this compound is 1S/C6H7ClN2O2S/c7-5-1-2-6(9-3-5)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11) .Physical And Chemical Properties Analysis
“this compound” is a solid substance at room temperature . It has a molecular weight of 206.65 .Wissenschaftliche Forschungsanwendungen
Structural Properties and Coordination Chemistry
- The structural analysis of bis[μ-N-(pyridin-2-yl)methanesulfonamido-κ^2N:N′]silver(I) highlights the coordination chemistry of silver with (5-Chloropyridin-2-yl)methanesulfonamide derivatives. The Ag^I atoms are coordinated by N atoms from two N-(pyridin-2-yl)methanesulfonamidate anions, forming a dinuclear molecule with a slightly bent linear geometry, showcasing the compound's potential in forming complex metallo-organic structures (Hu & Yeh, 2013).
Molecular and Supramolecular Structures
- Investigations into N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide reveal detailed insights into their molecular and supramolecular structures. These studies provide evidence of how different sulfonamide derivatives form hydrogen-bonded structures and how their molecular conformations influence the formation of dimers, layers, or chains, which is crucial for understanding the chemical behavior and potential applications of these compounds in molecular assembly and design (Jacobs, Chan, & O'Connor, 2013).
Hydrogen Bonding and Self-association
- The study on conformations and self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide provides insights into the self-association behavior of sulfonamide compounds in solution and in crystal form. The findings suggest the formation of cyclic dimers and chain associates through hydrogen bonding, which could have implications for the understanding of molecular interactions and the design of molecular materials (Sterkhova, Moskalik, & Shainyan, 2014).
Organometallic Chemistry and Catalysis
- Research into Cp*Ir(pyridinesulfonamide)Cl pre-catalysts for the base-free transfer hydrogenation of ketones showcases the application of this compound derivatives in catalysis. These studies demonstrate the compounds' utility in the efficient transfer hydrogenation of a variety of ketones under mild conditions, highlighting their potential as catalysts in organic synthesis (Ruff, Kirby, Chan, & O'Connor, 2016).
Applications in Crystal Engineering and Material Science
- The structural study of nimesulidetriazole derivatives, including this compound analogs, provides valuable information on the crystal engineering aspects of these compounds. The analysis of intermolecular interactions and the effects of substitution on supramolecular assembly offer insights into the design and development of materials with specific properties, such as enhanced stability or tailored molecular recognition capabilities (Dey et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
(5-chloropyridin-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c7-5-1-2-6(9-3-5)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYYXFOZUURYMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
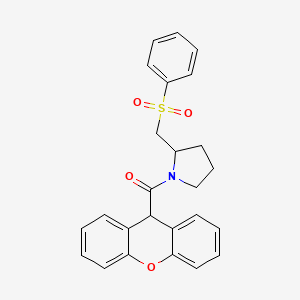
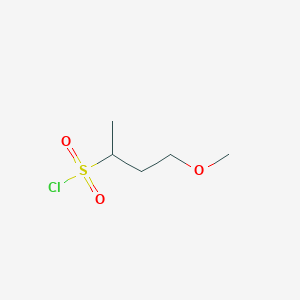
![4-fluoro-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B2818998.png)


![4-chloro-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B2819004.png)

![1-[3-(2-Fluorobenzenesulfonyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2819007.png)
